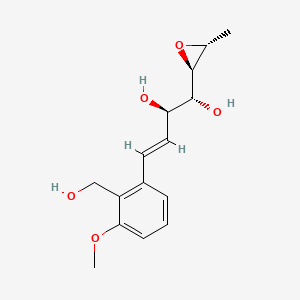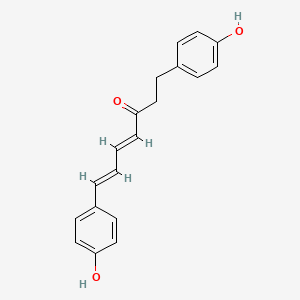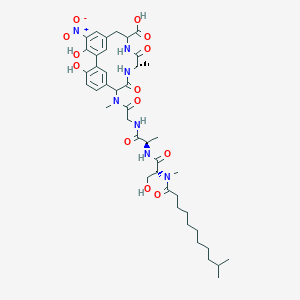
Arylomycin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arylomycin B2 is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Simplified Synthesis for Research and Development
A significant advancement in the study of Arylomycin B2 is the development of a simplified synthesis method. This method uses C–H functionalization logic, facilitated by a Cu-mediated oxidative phenol coupling, to efficiently produce this compound and its analogues on a gram scale (Peters, Romesberg, & Baran, 2018).
Biological Activity and Spectrum
This compound belongs to a class of antibiotics that have shown activity against a range of bacteria, particularly Gram-positive strains. The biological characterization of this compound and its derivatives has highlighted their potential as broad-spectrum antibiotics (Roberts, Smith, & Romesberg, 2011). In vitro studies have demonstrated the efficacy of Arylomycin derivatives against Staphylococcus epidermidis and other coagulase-negative staphylococci, often exhibiting greater activity than vancomycin (Smith, Powers, Roberts, & Romesberg, 2010).
Mechanism of Action
The mechanism of action of this compound is primarily through the inhibition of type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion pathways. This mode of action is distinct from that of many clinically used antibiotics, making this compound a candidate for targeting bacteria resistant to other drugs (Smith & Romesberg, 2012).
Optimized Derivatives for Enhanced Activity
Research has focused on optimizing this compound derivatives to enhance their antibacterial activity. One such derivative, G0775, has shown potent and broad-spectrum activity against Gram-negative bacteria, circumventing existing antibiotic resistance mechanisms (Smith et al., 2018). Further studies have identified analogs like G0775 as significantly more potent against ESKAPE pathogens, a group of bacteria leading to multidrug-resistant infections (Bucci, 2018; Miura, 2018; Deane, 2018).
Structural and Biochemical Analysis
Structural and biochemical analyses have been pivotal in understanding the interactions between this compound and its target, SPase. These studies have also explored how glycosylation and other modifications can influence the antibiotic's solubility and activity (Liu et al., 2011).
Exploring Natural and Latent Antibiotic Properties
This compound is part of a natural product class that may have once possessed broad-spectrum activity but now shows limited activity due to resistance evolution. Research in this area aims to rediscover and optimize these 'latent' antibiotics for modern therapeutic use (Tan & Romesberg, 2012).
Propriétés
Formule moléculaire |
C42H59N7O13 |
|---|---|
Poids moléculaire |
870 g/mol |
Nom IUPAC |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |
Clé InChI |
WFBZGMGSCAVZTQ-LTQNGAKSSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
SMILES canonique |
CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Synonymes |
arylomycin A2 arylomycin B2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



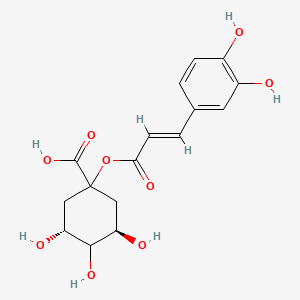

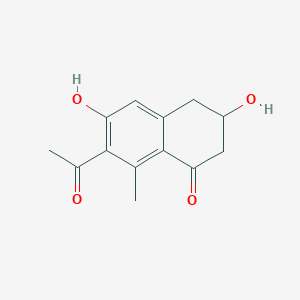



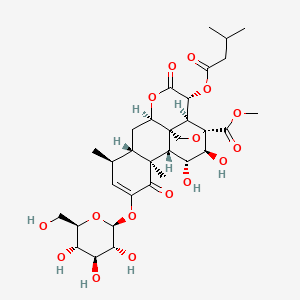
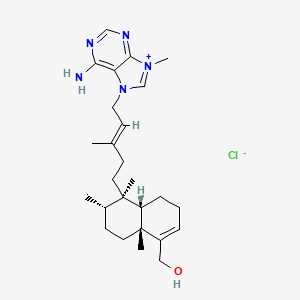
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
